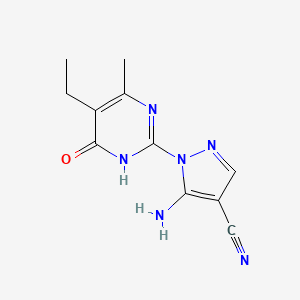

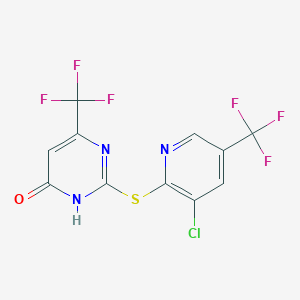

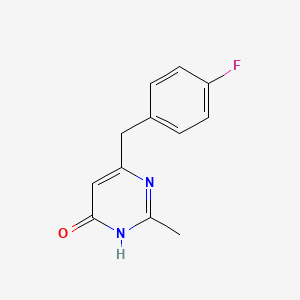

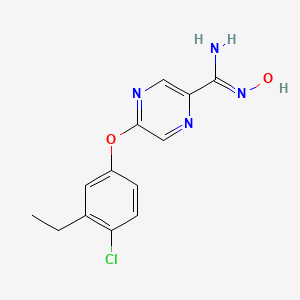

6-(4-Fluorobenzyl)-2-méthylpyrimidin-4-ol

Vue d'ensemble

Description

6-(4-Fluorobenzyl)-2-methylpyrimidin-4-ol is a useful research compound. Its molecular formula is C12H11FN2O and its molecular weight is 218.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-(4-Fluorobenzyl)-2-methylpyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Fluorobenzyl)-2-methylpyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Études de dégradation environnementale

Le comportement du composé dans des conditions environnementales peut être étudié, en particulier sa cinétique d’hydrolyse et de photolyse. Des recherches ont été menées sur des composés similaires pour comprendre leur dégradation dans l’eau, ce qui est crucial pour évaluer l’impact environnemental et la sécurité .

Recherche pharmaceutique

En raison de la présence d’un groupe fluorobenzyl, ce composé pourrait être exploré pour des applications pharmaceutiques. Les atomes de fluor affectent considérablement les propriétés chimiques et physiques des molécules bioactives, influençant des facteurs comme l’acidité, la lipophilie et la polarité .

Développement agrochimique

Des composés contenant des groupes fluorobenzyl ont été utilisés dans le développement de nouveaux bactéricides. Des études sur des molécules apparentées ont montré un potentiel dans la lutte contre les maladies bactériennes dans les cultures comme le riz en élucidant les mécanismes de dégradation dans les milieux aquatiques .

Spectroscopie de résonance magnétique nucléaire (RMN)

6-(4-Fluorobenzyl)-2-méthylpyrimidin-4-ol: peut faire l’objet d’études de spectroscopie RMN, en particulier la RMN 19F, en raison de sa teneur en fluor. Ceci peut fournir des informations détaillées sur la structure moléculaire et l’environnement chimique .

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact with enzymes such as beta-secretase 1 and Trypsin-1 . These enzymes play crucial roles in various biological processes, including protein degradation and signal transduction.

Mode of Action

It’s plausible that the compound interacts with its targets through non-covalent interactions, leading to changes in the conformation and activity of the target proteins .

Biochemical Pathways

Based on the potential targets, it could be involved in pathways related to protein degradation and signal transduction .

Pharmacokinetics

Similar compounds have shown variable absorption and distribution profiles, with metabolism often involving enzymatic transformations .

Result of Action

Based on its potential targets, it could influence protein degradation and signal transduction processes, potentially altering cellular functions .

Action Environment

The action of 6-(4-Fluorobenzyl)-2-methylpyrimidin-4-ol could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound’s stability and efficacy could be affected by these factors .

Propriétés

IUPAC Name |

4-[(4-fluorophenyl)methyl]-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O/c1-8-14-11(7-12(16)15-8)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYZQFDBBHLMFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

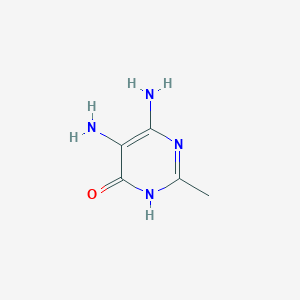

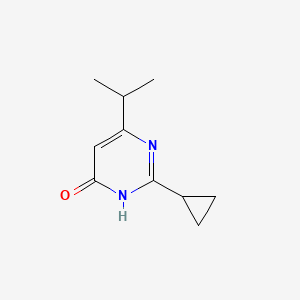

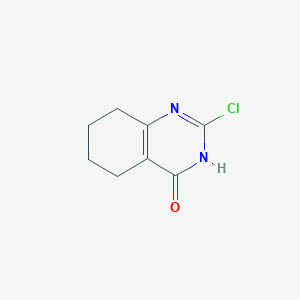

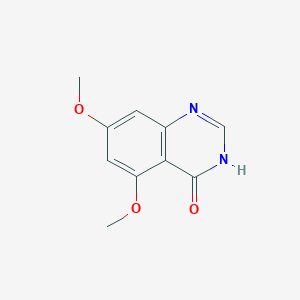

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,5-dichlorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1487018.png)

![2-[(2-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1487019.png)

![8,8-Dioxo-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-4-carboxylic acid](/img/structure/B1487021.png)

![1-(2-nitrophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1487032.png)

![7,8-Dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one](/img/structure/B1487036.png)

![Ethyl 4-hydroxypyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B1487037.png)